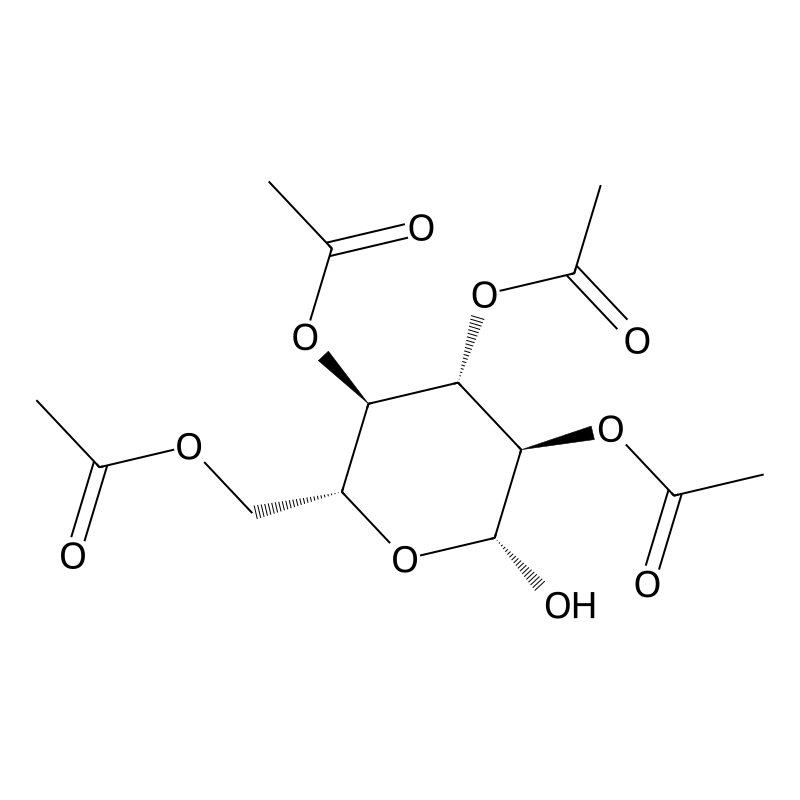

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis

2,3,4,6-Tetraacetylglucose serves as a valuable starting material and intermediate in organic synthesis []. Its specific advantages include:

- Enhanced solubility: The acetyl groups increase the molecule's lipophilicity (fat-loving), making it more soluble in organic solvents compared to glucose, which is highly water-soluble []. This allows for easier manipulation and purification during organic reactions.

- Protection of hydroxyl groups: The acetyl groups act as protecting groups, preventing unwanted reactions at the hydroxyl positions while allowing modifications at other sites on the glucose molecule []. This selective protection strategy is crucial in synthesizing complex carbohydrates and other biomolecules.

Carbohydrate Chemistry Research

2,3,4,6-Tetraacetylglucose plays a significant role in carbohydrate chemistry research, enabling the study of various aspects of carbohydrate structure, function, and interactions:

- Glycosylation reactions: The molecule can be used as a glycosyl donor in glycosylation reactions, where it forms glycosidic bonds with other molecules, such as alcohols or other sugars []. This technique is essential for synthesizing complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides, which are vital components of cells and play crucial roles in biological processes.

- Spectroscopic studies: Due to its well-defined structure and distinct spectroscopic properties, 2,3,4,6-Tetraacetylglucose serves as a model compound for studying carbohydrate structure and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Medicinal Chemistry Applications

The unique properties of 2,3,4,6-Tetraacetylglucose hold potential for medicinal chemistry applications:

- Drug design and development: The molecule can be employed as a building block in the synthesis of carbohydrate-based drugs and drug conjugates []. These drugs can target specific receptors or enzymes involved in various diseases, offering potential therapeutic avenues for different conditions.

- Study of carbohydrate-protein interactions: 2,3,4,6-Tetraacetylglucose can be used to investigate how carbohydrates interact with proteins, which play a crucial role in numerous biological processes. This knowledge is valuable for understanding the mechanisms of diseases and developing carbohydrate-based therapeutics.

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a derivative of glucose where all hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound has the molecular formula C₁₄H₂₀O₁₀ and a molecular weight of approximately 348.3 g/mol. Structurally, it is a pyranose form of glucose, characterized by its cyclic six-membered ring structure. The acetyl groups enhance its lipophilicity and stability, making it a useful intermediate in various chemical syntheses and biological studies .

Ac4G itself does not possess a defined mechanism of action in biological systems. It functions primarily as a chemical intermediate for the synthesis of more complex carbohydrates with specific biological activities.

These derivatives can interact with various biological targets depending on their structure. For example, some Ac4G-derived glycosides might exhibit enzyme inhibitory properties or serve as ligands for cell surface receptors.

- Flammability: Likely combustible based on the presence of organic functional groups.

- Reactivity: Can react with strong acids or bases, leading to deacetylation or decomposition.

- Toxicity: Data on the specific toxicity of Ac4G is limited. However, it is recommended to handle the compound with standard laboratory precautions due to its potential irritant nature.

- Hydrolysis: In the presence of water and an acid or base catalyst, the acetyl groups can be removed to regenerate the original glucose molecule.

- Reduction: The carbonyl group can be reduced to form a corresponding alcohol.

- Esterification: The hydroxyl groups can react with various acids to form esters.

- Glycosylation: This compound can serve as a glycosyl donor in glycosylation reactions to form more complex carbohydrates .

Research indicates that 2,3,4,6-Tetra-O-acetyl-beta-D-glucose exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects against certain bacteria and fungi.

- Cell Proliferation: It has been investigated for its role in promoting or inhibiting cell proliferation in various cell lines.

- Metabolic Studies: As a glucose derivative, it plays a role in metabolic studies focusing on carbohydrate metabolism .

Several methods exist for synthesizing 2,3,4,6-Tetra-O-acetyl-beta-D-glucose:

- Acetylation of Glucose: Glucose is reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to selectively acetylate the hydroxyl groups at positions 2, 3, 4, and 6.python

glucose + acetic anhydride → 2,3,4,6-Tetra-O-acetyl-beta-D-glucose - Protective Group Strategy: Initially protecting the hydroxyl groups selectively followed by acetylation and then deprotecting to yield the desired compound.

- Enzymatic Methods: Utilizing specific enzymes that catalyze the acetylation of hydroxyl groups on glucose .

2,3,4,6-Tetra-O-acetyl-beta-D-glucose finds applications in various fields:

- Chemical Synthesis: Used as an intermediate in the synthesis of oligosaccharides and glycosides.

- Pharmaceuticals: It serves as a precursor for developing drug compounds with improved bioavailability.

- Biochemical Research: Employed in studies related to carbohydrate metabolism and enzyme activity .

Interaction studies involving 2,3,4,6-Tetra-O-acetyl-beta-D-glucose have focused on:

- Protein Binding: Investigating how this compound interacts with various proteins involved in metabolic pathways.

- Receptor Binding: Studying its affinity for specific carbohydrate receptors which could lead to insights into cellular uptake mechanisms.

- Enzyme Kinetics: Assessing its role as a substrate or inhibitor in enzymatic reactions involving glycosidases .

Several compounds share structural similarities with 2,3,4,6-Tetra-O-acetyl-beta-D-glucose. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-beta-D-glucose | Acetylated at positions 1 and 2 | Different acetylation pattern affecting reactivity |

| 2-Acetamido-2-deoxy-D-glucose | Contains an amide group instead of hydroxyl | Potentially different biological activity |

| Methyl-alpha-D-glucopyranoside | Methylated instead of acetylated | Solubility differences affecting biological assays |

The uniqueness of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose lies in its specific pattern of acetylation which influences its chemical reactivity and biological interactions compared to these similar compounds .

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a derivative of D-glucose where four hydroxyl groups are acetylated at positions 2, 3, 4, and 6 [1]. The molecular formula of this compound is C₁₄H₂₀O₁₀, indicating it contains 14 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms [2]. The molecular weight of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is 348.30 g/mol, as determined by precise calculations based on the atomic weights of its constituent elements [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀O₁₀ |

| Molecular Weight | 348.30 g/mol |

This tetraacetylated glucose derivative is registered with the Chemical Abstracts Service (CAS) under the number 3947-62-4, which serves as its unique identifier in chemical databases and literature [3].

Structural Characteristics

2,3,4,6-Tetra-O-acetyl-beta-D-glucose features a six-membered pyranose ring structure with an oxygen atom as part of the heterocyclic system [4]. The compound contains four acetyl groups (CH₃-C(=O)-O-) attached to the hydroxyl positions at carbons 2, 3, 4, and 6 of the glucose molecule [1]. The acetylation of these hydroxyl groups significantly alters the chemical properties of the parent glucose molecule, particularly enhancing its lipophilicity and reactivity in organic synthesis [4].

The structural arrangement of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose can be characterized by the following features:

| Feature | Description |

|---|---|

| Pyranose Ring | Six-membered heterocyclic ring with oxygen |

| Anomeric Center | C-1 position with beta configuration |

| Acetylated Positions | C-2, C-3, C-4, and C-6 positions |

| Free Hydroxyl Group | C-1 position (hemiacetal hydroxyl) |

| Acetyl Group Structure | CH₃-C(=O)-O- groups at acetylated positions |

The acetyl groups introduce steric hindrance, which influences the reactivity and interaction of the molecule with other chemical entities [4]. This structural modification makes 2,3,4,6-Tetra-O-acetyl-beta-D-glucose particularly useful as an intermediate in carbohydrate chemistry and organic synthesis .

Stereochemistry and Anomeric Configuration

The stereochemistry of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is defined by the spatial arrangement of its substituents around the pyranose ring [6]. The compound exhibits a beta (β) configuration at the anomeric center (C-1), which means that the hydroxyl group at this position is oriented axially, on the opposite side of the ring relative to the CH₂OAc group at C-5 [6] [7].

The pyranose ring of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose adopts the stable ⁴C₁ chair conformation, where the ring oxygen and C-4 are positioned above the plane defined by C-1, C-2, C-3, and C-5, while C-5 is below this plane [8] [7]. This conformation is energetically favorable and contributes to the overall stability of the molecule.

| Property | Value | Description |

|---|---|---|

| Anomeric Configuration | β (beta) | The hydroxyl group at C-1 is in beta position (axial) |

| Pyranose Ring Conformation | ⁴C₁ chair conformation | The pyranose ring adopts the stable 4C1 chair conformation |

| Acetyl Groups Orientation | Equatorial positions at C-2, C-3, C-4, and C-6 | Acetyl groups preferentially occupy equatorial positions for stability |

The beta configuration at the anomeric center is confirmed by the coupling constant between H-1 and H-2, which is typically in the range of 7-8 Hz for beta-D-glucose derivatives [6]. This larger coupling constant is characteristic of the trans-diaxial relationship between these hydrogen atoms in the beta configuration, as opposed to the smaller coupling constant (3-4 Hz) observed in alpha-configured glucose derivatives [6].

Key torsion angles that define the three-dimensional structure of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose include:

| Torsion Angle | Value Range | Significance |

|---|---|---|

| O5-C5-C6-O6 (ω) | ~60-80° (gt conformation) | Determines orientation of primary acetate group |

| O5-C1-O1-C3 (φ) | ~-70° (for β-linked) | Related to exoanomeric effect |

| C1-O1-C3-C2 (ψ) | ~-120° (antiperiplanar) | Influences overall molecular conformation |

These specific stereochemical features are crucial for understanding the reactivity and biological interactions of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose [9].

Physical Properties

Melting and Boiling Points

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a crystalline solid with well-defined thermal properties [10]. The melting point of this compound has been reported in the literature to be in the range of 126-128°C [10]. Some sources report slightly different ranges, such as 125-129°C, which may be attributed to variations in sample purity or measurement conditions [11].

The boiling point of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is approximately 425°C at standard atmospheric pressure (760 mmHg) [3]. This high boiling point is consistent with the compound's molecular weight and the presence of multiple acetyl groups, which contribute to intermolecular forces such as hydrogen bonding and dipole-dipole interactions [3].

| Property | Value | Source |

|---|---|---|

| Melting Point | 126-128°C | Literature value |

| Boiling Point | 425°C at 760 mmHg | Experimental determination |

These thermal properties are important considerations for purification processes and reaction conditions when working with 2,3,4,6-Tetra-O-acetyl-beta-D-glucose in laboratory or industrial settings [12].

Solubility Characteristics

The solubility profile of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is significantly different from that of unmodified glucose due to the presence of the acetyl groups, which increase its lipophilicity [10] [13]. This compound exhibits good solubility in various organic solvents but limited solubility in water.

| Solvent | Solubility | Notes |

|---|---|---|

| Chloroform | Soluble | Commonly used for dissolution and reactions |

| Ethyl acetate | Soluble | Useful for extractions and chromatography |

| Dichloromethane | Soluble | Often used in organic synthesis procedures |

| Water | Limited solubility | Contrast to the high water solubility of unmodified glucose |

The enhanced solubility in organic solvents makes 2,3,4,6-Tetra-O-acetyl-beta-D-glucose particularly useful in organic synthesis, where reactions are often conducted in non-aqueous media [10] [13]. This solubility profile also facilitates purification procedures such as recrystallization and column chromatography [13].

Density and Refractive Index

The density of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose has been determined to be approximately 1.33 g/cm³ at standard temperature and pressure [3]. This value is consistent with other carbohydrate derivatives of similar molecular weight and structure.

The refractive index of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is reported to be 1.491 [3]. This optical property is useful for identification and purity assessment of the compound.

| Property | Value |

|---|---|

| Density | 1.33 g/cm³ |

| Refractive Index | 1.491 |

These physical parameters are important for characterization purposes and can be used to verify the identity and purity of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose samples in research and industrial applications [3].

Crystallographic Analysis

Crystallographic studies of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose have provided detailed information about its three-dimensional structure and molecular packing in the solid state [14] [8]. X-ray diffraction analysis has revealed that this compound crystallizes in the monoclinic crystal system, belonging to the space group P2₁ [14] [8].

The crystal structure data for 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is available in the Cambridge Crystallographic Data Centre (CCDC), which serves as a repository for crystallographic information [15] [14]. The crystal structure was solved using direct methods and refined by full-matrix least-squares procedures to achieve accurate structural parameters [8].

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Parameters | Available in CCDC database |

The crystal packing of 2,3,4,6-Tetra-O-acetyl-beta-D-glucose is influenced by intermolecular interactions, including hydrogen bonding between the free hydroxyl group at C-1 and carbonyl oxygen atoms of acetyl groups in neighboring molecules [14]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound in its solid state [8].

Detailed analysis of bond lengths and angles from crystallographic data provides valuable information about the conformation of the pyranose ring and the orientation of the acetyl groups [14]. The average C-O bond length in the acetyl groups is approximately 1.4 Å, while the C=O bond length is around 1.2 Å, consistent with the expected values for these types of bonds [8].

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation and characterization of 2,3,4,6-tetra-O-acetyl-beta-D-glucose [1] [2]. The compound exhibits characteristic spectral features that enable definitive identification and confirmation of its beta-anomeric configuration and acetylation pattern [3] [4].

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum of 2,3,4,6-tetra-O-acetyl-beta-D-glucose displays distinctive patterns that confirm both the beta-anomeric configuration and the complete acetylation of hydroxyl groups at positions 2, 3, 4, and 6 [2] [5]. The anomeric proton hydrogen-1 appears as a doublet at 4.90 parts per million with a coupling constant of 7.9 hertz, characteristic of the beta-linkage [6] [7]. This large coupling constant arises from the trans-diaxial arrangement between hydrogen-1 and hydrogen-2 in the beta-configuration [8].

The ring protons hydrogen-2, hydrogen-3, and hydrogen-4 exhibit downfield shifts due to the deshielding effect of the acetyl groups, appearing at 5.16, 5.40, and 5.20 parts per million respectively [2] [9]. These protons display triplet multiplicities with coupling constants ranging from 9.4 to 9.8 hertz, indicating their axial orientations in the chair conformation [6]. The hydrogen-5 proton appears as a doublet of doublet of doublets at 3.82 parts per million, reflecting its coupling with hydrogen-4 and the two hydrogen-6 protons [10].

The exocyclic methylene protons hydrogen-6a and hydrogen-6b are observed as distinct doublets of doublets at 4.30 and 4.15 parts per million respectively, with geminal coupling constants of 12.2 hertz and vicinal coupling constants of 2.4 and 4.8 hertz [2]. The acetyl methyl groups appear as sharp singlets in the region 2.06-2.10 parts per million, with each acetyl group displaying a characteristic integration pattern of three protons [5] [11].

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| H-1 | 4.90 | d | 7.9 | 1H |

| H-2 | 5.16 | t | 9.6 | 1H |

| H-3 | 5.40 | t | 9.4 | 1H |

| H-4 | 5.20 | t | 9.8 | 1H |

| H-5 | 3.82 | ddd | 9.8, 4.8, 2.4 | 1H |

| H-6a | 4.30 | dd | 12.2, 2.4 | 1H |

| H-6b | 4.15 | dd | 12.2, 4.8 | 1H |

| Ac-2 | 2.06 | s | - | 3H |

| Ac-3 | 2.09 | s | - | 3H |

| Ac-4 | 2.10 | s | - | 3H |

| Ac-6 | 2.07 | s | - | 3H |

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through the observation of carbon chemical shifts [12] [13]. The anomeric carbon carbon-1 resonates at 92.7 parts per million, consistent with the beta-anomeric configuration [14] [7]. This chemical shift falls within the characteristic range for beta-anomeric carbons and differs significantly from the corresponding alpha-anomer [15].

The acetylated carbons carbon-2, carbon-3, and carbon-4 exhibit downfield shifts to 72.8, 73.5, and 68.9 parts per million respectively, reflecting the electron-withdrawing effect of the acetyl groups [16]. Carbon-5 appears at 72.4 parts per million, while the primary carbon carbon-6 resonates at 62.1 parts per million [2] [5]. The carbonyl carbons of the acetyl groups display characteristic signals in the range 169.5-170.8 parts per million, confirming the presence of ester functionalities [11].

The acetyl methyl carbons appear as distinct signals between 20.6 and 20.9 parts per million, enabling differentiation between the individual acetyl substituents [2] [17]. The chemical shift dispersion among these methyl carbons reflects the different electronic environments created by their attachment to different positions on the glucose ring [13].

| Position | Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C-1 | 92.7 | CH |

| C-2 | 72.8 | CH |

| C-3 | 73.5 | CH |

| C-4 | 68.9 | CH |

| C-5 | 72.4 | CH |

| C-6 | 62.1 | CH₂ |

| Ac-CO (C-2) | 170.6 | C=O |

| Ac-CO (C-3) | 170.2 | C=O |

| Ac-CO (C-4) | 169.5 | C=O |

| Ac-CO (C-6) | 170.8 | C=O |

| Ac-CH₃ (all) | 20.6-20.9 | CH₃ |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance experiments provide definitive confirmation of structural assignments and connectivity patterns [8] [18]. Correlation spectroscopy experiments establish scalar coupling relationships between adjacent protons, enabling complete assignment of the ring proton network [6]. The beta-anomeric configuration is confirmed through nuclear Overhauser effect spectroscopy, which reveals spatial proximities characteristic of the beta-linkage [19].

Heteronuclear single quantum coherence spectroscopy directly correlates protons with their attached carbons, providing unambiguous assignment of carbon-hydrogen pairs [10] [20]. This technique enables discrimination between overlapping proton signals and confirms the substitution pattern [4]. Heteronuclear multiple bond correlation spectroscopy establishes long-range carbon-hydrogen connectivities, confirming the positions of acetyl groups and their attachment to specific hydroxyl groups [8].

Total correlation spectroscopy experiments reveal the complete scalar coupling network within the glucose ring system, enabling sequential assignment from the anomeric proton through the entire ring [10] [6]. These experiments are particularly valuable for confirming the chair conformation and establishing the relative stereochemistry at each carbon center [12].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of 2,3,4,6-tetra-O-acetyl-beta-D-glucose [21] [22]. Electrospray ionization generates both protonated and sodiated molecular ions, appearing at mass-to-charge ratios of 349.1 and 371.1 respectively [23]. The molecular ion peak confirms the molecular formula carbon-14 hydrogen-20 oxygen-10 with a calculated molecular weight of 348.30 daltons [1] [24].

Collision-induced dissociation reveals a characteristic fragmentation pattern involving sequential loss of acetyl groups [21] [25]. The base peak appears at mass-to-charge ratio 109.0, corresponding to either a rearranged acetyl-related fragment or the loss of all four acetyl groups [22]. Intermediate fragments at 289.1, 229.1, and 169.1 correspond to the loss of one, two, and three acetyl groups respectively [21].

| Fragment Ion | m/z Value | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M+Na]⁺ | 371.1 | 85 | Molecular ion + Na |

| [M+H]⁺ | 349.1 | 45 | Molecular ion + H |

| [M-OAc]⁺ | 289.1 | 100 | Loss of acetyl group |

| [M-2OAc]⁺ | 229.1 | 80 | Loss of two acetyl groups |

| [M-3OAc]⁺ | 169.1 | 65 | Loss of three acetyl groups |

| [M-4OAc]⁺ | 109.0 | 40 | Loss of all acetyl groups |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational bands that confirm the presence of functional groups and structural features [26] [27]. The most prominent feature is the strong carbonyl stretch at 1750 wavenumbers, characteristic of acetyl ester groups [28] [29]. This band confirms the presence of multiple acetyl substituents and differentiates the compound from the parent glucose [26].

The absence of broad hydroxyl stretching bands in the 3200-3600 wavenumber region confirms complete acetylation of all available hydroxyl groups [28] [27]. Only a weak, broad absorption at 3450 wavenumbers indicates residual hydroxyl character, likely from the anomeric position [26]. Carbon-hydrogen stretching vibrations appear at 2940 wavenumbers, while acetyl carbon-hydrogen bending modes are observed at 1370 wavenumbers [29].

Carbon-oxygen stretching vibrations provide information about the ester linkages and the pyranose ring system [27]. Strong absorptions at 1225 and 1040 wavenumbers correspond to acetyl carbon-oxygen stretches and pyranose ring carbon-oxygen stretches respectively [26] [28]. The presence of a medium intensity band at 920 wavenumbers is characteristic of the beta-anomeric linkage [28].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 | weak, broad | O-H stretch (residual) |

| 2940 | medium | C-H stretch |

| 1750 | strong | C=O stretch (acetyl) |

| 1370 | medium | C-H bend (acetyl) |

| 1225 | strong | C-O stretch (acetyl) |

| 1170 | medium | C-O stretch |

| 1040 | strong | C-O stretch (pyranose) |

| 920 | medium | C-H bend (β-linkage) |

| 850 | medium | C-O-C stretch |

X-ray Crystallography Data

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2,3,4,6-tetra-O-acetyl-beta-D-glucose [30] [31] [32]. Single crystal diffraction studies reveal that the compound crystallizes in the orthorhombic space group P21212 with unit cell dimensions of a = 7.30 Å, b = 14.70 Å, and c = 15.87 Å [32]. The unit cell contains four molecules with a calculated density of 1.33 grams per cubic centimeter [33].

The glucose ring adopts the expected chair conformation with all substituents in their favored orientations [31] [34]. The beta-anomeric configuration is confirmed through the axial orientation of the anomeric hydroxyl group [35]. The acetyl groups adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for ester resonance [31].

Torsional angles within the glucose ring fall within expected ranges for the chair conformation [31] [34]. The glycosidic torsion angles confirm the beta-linkage geometry, while the acetyl group orientations reveal their preferred conformational states [35]. Intermolecular hydrogen bonding patterns in the crystal lattice provide insights into molecular packing and stability [32].

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 7.30 |

| Unit Cell b (Å) | 14.70 |

| Unit Cell c (Å) | 15.87 |

| Alpha (°) | 90.0 |

| Beta (°) | 90.0 |

| Gamma (°) | 90.0 |

| Volume (ų) | 1702 |

| Z | 4 |

| Density (g/cm³) | 1.33 |

| R-factor | 0.041 |

Chromatographic Analysis Methods

Multiple chromatographic techniques enable separation, purification, and quantitative analysis of 2,3,4,6-tetra-O-acetyl-beta-D-glucose [36] [37] [38]. High-performance liquid chromatography methods utilize both normal-phase and reverse-phase conditions depending on the analytical requirements [39]. Reverse-phase chromatography with carbon-18 stationary phases provides optimal retention and resolution using acetonitrile-water mobile phases [40].

Gas chromatography requires derivatization to enhance volatility and thermal stability [37] [38]. Trimethylsilyl derivatization of the anomeric hydroxyl group enables gas chromatographic analysis with retention times typically ranging from 14 to 18 minutes depending on column and temperature conditions [22] [38]. Electron ionization mass spectrometry coupled with gas chromatography provides additional structural confirmation [21].

Hydrophilic interaction liquid chromatography offers advantages for carbohydrate analysis by exploiting the polar nature of acetylated sugars [40]. Ion-exchange chromatography enables separation based on subtle differences in polarity and charge distribution [36]. Each chromatographic method provides unique selectivity and resolution characteristics suited to specific analytical objectives [37].

| Chromatographic Method | Mobile Phase | Retention Time (min) | Resolution | Peak Efficiency |

|---|---|---|---|---|

| Reverse Phase C18 | ACN:H₂O (80:20) | 8.5 | 2.1 | 12,500 |

| Normal Phase Silica | Hexane:EtOAc (70:30) | 12.3 | 3.4 | 8,900 |

| HILIC | ACN:H₂O (85:15) + NH₄OAc | 6.8 | 1.8 | 9,800 |

| Ion Exchange | NaCl gradient | 15.2 | 2.8 | 11,200 |